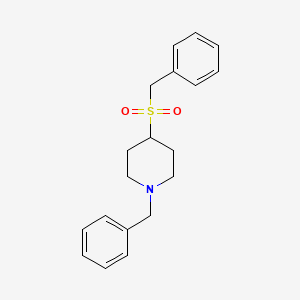

![molecular formula C17H11N3O4S B2991848 N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1207009-08-2](/img/structure/B2991848.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzo[c][1,2,5]thiadiazole and chromene . Benzo[c][1,2,5]thiadiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . Chromenes are a class of organic compounds with a wide range of biological activities.

Synthesis Analysis

The synthesis of similar compounds often involves reactions like cyanation or other types of substitution reactions . The exact synthesis process for this specific compound is not available in the literature I have access to.Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .Scientific Research Applications

Photovoltaic Applications

The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the compound’s structure, has been extensively researched for its use in photovoltaic devices . These include dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The BTZ group serves as an internal acceptor within donor-acceptor-donor (D-A-D) structures, which are crucial for the efficient conversion of light into electricity .

Organophotocatalysis

BTZ-based compounds have been identified as potential visible-light organophotocatalysts . Although their use in this field has not been deeply studied, the electron donor-acceptor systems they form are promising for initiating chemical reactions under light irradiation. This could revolutionize the way certain chemical processes are conducted, making them more energy-efficient .

Enzyme Inhibition

Related BTZ compounds have shown potential as enzyme inhibitors . They can bind to the active sites of various enzymes, including proteases, phosphatases, and kinases, thereby inhibiting their activity. This property is significant for the development of new pharmaceuticals and therapeutic agents .

Optoelectronic Materials

The compound’s BTZ core is also of interest in the field of optoelectronics . It contributes to the balance between planarity and π delocalization, which is essential for materials that are used in electronic devices that interact with light, such as LEDs and photodetectors .

Photodynamic Therapy

BTZ derivatives have been explored as photosensitizers in photodynamic therapy (PDT). They can generate reactive oxygen species upon irradiation, which is a method used to destroy cancer cells and block tumor growth. This application is particularly promising for the treatment of various cancers .

Fluorescent Probes

Due to the fluorescent properties of BTZ motifs, these compounds can be used as fluorescent probes for bioimaging. They can help in visualizing cellular structures like lipid droplets, mitochondria, and plasma membranes, which is valuable for both research and diagnostic purposes .

Chemical Synthesis

The BTZ group is also useful in chemical synthesis . It can be incorporated into various molecules to enhance their properties or to serve as a building block for more complex chemical structures. This versatility makes it a valuable component in synthetic chemistry .

Environmental Sustainability

Lastly, the use of BTZ-based compounds aligns with the goals of environmental sustainability . They offer a “traceless” reagent option in light-mediated chemical reactions, reducing the reliance on precious metals and other non-renewable resources .

Future Directions

Compounds with similar structures have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . This suggests that “N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” could also have potential applications in these areas.

Mechanism of Action

Target of Action

Compounds with the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

It is known that electron donor–acceptor (d–a) systems based on the btz motif have been used as potential visible-light organophotocatalysts . The mode of action of these compounds typically involves the transfer of electrons between the donor and acceptor groups, which can trigger various chemical reactions.

Biochemical Pathways

Compounds with the btz motif have been used in photocatalytic applications, suggesting that they may influence photochemical reactions and related biochemical pathways .

Result of Action

Given its potential use as a photocatalyst, it may influence various photochemical reactions at the molecular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, light exposure could potentially enhance the compound’s photocatalytic activity

properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4S/c1-23-13-7-2-4-9-8-10(17(22)24-15(9)13)16(21)18-11-5-3-6-12-14(11)20-25-19-12/h2-8H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNQWTVLCIDKSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

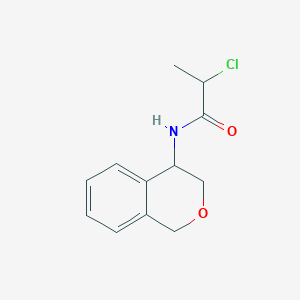

![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991765.png)

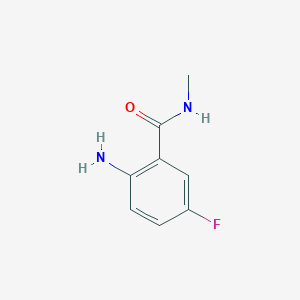

![1-(3-Fluorophenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2991768.png)

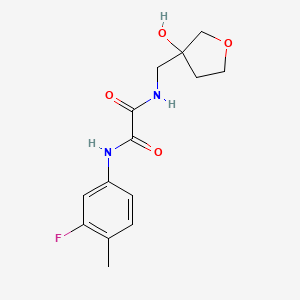

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B2991769.png)

![Pyrimido[4,5-b]quinolin-2-amine](/img/structure/B2991770.png)

![(1R,2S,4S)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2991771.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2991773.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2991780.png)

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2991782.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2991783.png)

![2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2991788.png)